An In-depth Technical Guide to 6-Amino-2-chloro-4-methylnicotinonitrile (CAS Number: 51561-20-7)
An In-depth Technical Guide to 6-Amino-2-chloro-4-methylnicotinonitrile (CAS Number: 51561-20-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available technical information for 6-Amino-2-chloro-4-methylnicotinonitrile. Due to the limited availability of detailed experimental and biological data for this specific compound, some sections include information on structurally related molecules to provide context. This information should be used for informational purposes only and not as a substitute for rigorous experimental validation.
Core Compound Information
6-Amino-2-chloro-4-methylnicotinonitrile is a substituted pyridine derivative. Such compounds are of interest in medicinal chemistry and materials science due to their versatile chemical reactivity and potential biological activities.
| Property | Value | Source |
| CAS Number | 51561-20-7 | [1][2][3] |
| Molecular Formula | C₇H₆ClN₃ | [3] |
| Molecular Weight | 167.60 g/mol | [3] |
| IUPAC Name | 6-Amino-2-chloro-4-methylpyridine-3-carbonitrile | N/A |
| Canonical SMILES | CC1=CC(=NC(=C1C#N)Cl)N | [4] |
| InChI Key | ODMRBRUDPUNEHF-UHFFFAOYSA-N | [3] |
Physicochemical Properties
Experimentally determined physicochemical data for 6-Amino-2-chloro-4-methylnicotinonitrile is limited in publicly accessible literature. The following table includes predicted data and data from related compounds for reference.
| Property | Value | Notes |
| Melting Point | Not available | Data for the related compound 2,6-Dichloro-4-methylnicotinonitrile is 108-112 °C. |
| Boiling Point | 375.862 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.355 g/cm³ (Predicted) | [3] |
| Solubility | Not available | Expected to be soluble in organic solvents like DMSO and methanol. |
| Appearance | Solid (form may vary) | N/A |
Safety and Handling
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H301, H311, H331: Toxic if swallowed, in contact with skin or if inhaled. | P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340 |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation. | P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312 |
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or fumes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 6-Amino-2-chloro-4-methylnicotinonitrile are not explicitly available in the reviewed literature. Below is a representative, generalized protocol for the synthesis of a related class of compounds, 6-amino-2-pyridone-3,5-dicarbonitriles, which may serve as a starting point for synthetic strategy development.[5]
Representative Synthesis of an Aminonicotinonitrile Derivative
This protocol is for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles and is provided for illustrative purposes only.[5]
Materials:
-
Aldehyde (2 mmol)
-
Malononitrile (2 mmol)
-
N-Benzyl-2-cyanoacetamide (2 mmol)
-
Betaine (0.2 mmol)
-
Guanidine carbonate (0.2 mmol)
-
Ethanol
Procedure:
-
A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), and betaine (0.2 mmol) is stirred in a round-bottom flask under solvent-free conditions for 5 minutes.
-
Ethanol (1 ml) is added to the reaction mixture, followed by N-benzyl-2-cyanoacetamide (2 mmol) and guanidine carbonate (0.2 mmol).
-
The reaction mixture is stirred at 60 °C for 15 minutes.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Ice-cold water is added to the mixture, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent.
Analytical Methods: Standard analytical techniques for the characterization of aminonicotinonitrile derivatives include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as amine (N-H), nitrile (C≡N), and aromatic C-H bonds.[6]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Biological Activity and Drug Development Applications
There is no specific biological activity or mechanism of action reported for 6-Amino-2-chloro-4-methylnicotinonitrile in the available literature. However, the broader class of aminonicotinonitrile derivatives has been investigated for various therapeutic applications, suggesting potential areas of research for this compound.
Potential Areas of Investigation based on Structurally Related Compounds:
-
Anticancer Activity: Several studies have reported the antiproliferative and cytotoxic effects of novel 2-aminonicotinonitrile derivatives against various cancer cell lines.[7][8][9] Some derivatives have been shown to induce apoptosis and cell cycle arrest.[7]
-
Autophagy Induction: Certain 2-aminonicotinonitrile derivatives have been identified as novel autophagy enhancers, which could have implications for cancer therapy and other diseases.[7][10]
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Kinase Inhibition: The nicotinonitrile scaffold is present in some kinase inhibitors, suggesting that derivatives could be explored for their potential to target specific kinases involved in disease pathways.[9]
Due to the lack of specific data for 6-Amino-2-chloro-4-methylnicotinonitrile, a signaling pathway diagram cannot be provided. Research into the biological effects of this compound would be required to elucidate any relevant pathways.
Visualizations
As no specific experimental workflows or signaling pathways for 6-Amino-2-chloro-4-methylnicotinonitrile are described in the literature, a hypothetical experimental workflow for its synthesis and characterization is presented below in the DOT language.
Caption: Hypothetical workflow for the synthesis and analysis of 6-Amino-2-chloro-4-methylnicotinonitrile.
Conclusion
6-Amino-2-chloro-4-methylnicotinonitrile is a chemical compound with limited publicly available data. While its basic chemical properties can be identified, detailed experimental protocols, comprehensive safety data, and biological activity information are lacking. Based on the activities of structurally related aminonicotinonitrile derivatives, this compound may hold potential for further investigation in drug discovery, particularly in the areas of oncology and cell biology. Researchers interested in this molecule should proceed with caution, conducting thorough safety assessments and experimental validation of synthetic and analytical methods.
References
- 1. 51561-20-7|6-Amino-2-chloro-4-methylnicotinonitrile|BLD Pharm [bldpharm.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. CAS # 51561-20-7, 6-Amino-2-Chloro-4-Methylnicotinonitrile: more information. [sdhlbiochem.chemblink.com]
- 4. 6-Amino-2-chloro-4-methylnicotinonitrile | C7H6ClN3 | CID 13797167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
